Oxapium iodide
Overview
Description
It is primarily used as an antispasmodic agent for the treatment of conditions such as gastritis, gastroduodenal ulcer, and enteritis . The compound works by inhibiting the action of acetylcholine on muscarinic receptors located on smooth muscles, thereby reducing muscle contractions and alleviating spasms .
Mechanism of Action
Target of Action
Oxapium iodide primarily targets the Muscarinic Acetylcholine Receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As an antagonist of the Muscarinic Acetylcholine Receptors, this compound inhibits the action of acetylcholine, a neurotransmitter, at these receptor sites . This inhibition leads to a decrease in the activity of the parasympathetic nervous system, resulting in relaxation of smooth muscle tissue.
Biochemical Pathways
It is known that the compound’s action on the muscarinic acetylcholine receptors can influence various physiological processes, including gastrointestinal motility and secretion .
Pharmacokinetics
Like many drugs, its bioavailability and pharmacokinetic profile are likely to be influenced by factors such as the route of administration, the patient’s physiological state, and the presence of other drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle tissue. This is achieved through its antagonistic action on the Muscarinic Acetylcholine Receptors, leading to a decrease in parasympathetic nervous system activity . This can help alleviate symptoms in conditions such as gastritis, gastroduodenal ulcer, and enteritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, the patient’s physiological state, including factors such as age, sex, and health status, can also impact the drug’s effectiveness
Biochemical Analysis
Biochemical Properties
Oxapium iodide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a muscarinic receptor antagonist, inhibiting the action of acetylcholine on muscarinic receptors located on smooth muscles . This inhibition reduces smooth muscle contractions, thereby alleviating spasms and associated pain. The compound’s selectivity for peripheral muscarinic receptors minimizes its impact on the central nervous system, making it a preferred option for treating spastic conditions .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by inhibiting acetylcholine-induced muscle contractions, which is crucial for reducing spasms in smooth muscles . The compound also impacts cell signaling pathways by blocking muscarinic receptors, leading to decreased intracellular calcium levels and reduced muscle contractions . Additionally, this compound may influence gene expression and cellular metabolism by altering the activity of enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with muscarinic receptors on smooth muscles. By acting as a competitive antagonist, this compound blocks the binding of acetylcholine to these receptors, preventing the activation of downstream signaling pathways that lead to muscle contractions . This inhibition results in reduced intracellular calcium levels, decreased muscle contractions, and alleviation of spasms . The compound’s selectivity for peripheral muscarinic receptors ensures minimal central nervous system side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a long duration of action, which enhances its therapeutic effectiveness . Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, including sustained inhibition of muscle contractions and reduced spasms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Standard dosages range from 5 to 10 mg, taken two to three times daily . Higher doses may lead to toxic or adverse effects, such as dry mouth, constipation, blurred vision, and urinary retention . These effects are primarily due to the compound’s anticholinergic properties, which reduce secretions and slow down gastrointestinal motility .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its anticholinergic activity. The compound interacts with enzymes responsible for acetylcholine metabolism, leading to decreased levels of this neurotransmitter in smooth muscles . This interaction reduces muscle contractions and alleviates spasms . Additionally, this compound may affect metabolic flux and metabolite levels by altering the activity of enzymes involved in these processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in specific tissues, particularly in smooth muscles, where it exerts its therapeutic effects . The compound’s distribution is influenced by its chemical properties, such as its quaternary ammonium structure .
Subcellular Localization
The subcellular localization of this compound is primarily in the smooth muscle cells, where it interacts with muscarinic receptors . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments or organelles within the cells .
Preparation Methods
The preparation of oxapium iodide involves several synthetic routes. One common method includes the preparation of 2-phenyl-2-hexamethylene-4-methanol-1,3-dioxolane, followed by its conversion to this compound through a series of chemical reactions . Industrial production methods focus on optimizing yield and minimizing reaction time, ensuring the process is suitable for large-scale manufacturing .
Chemical Reactions Analysis
Oxapium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the iodide ion, can result in the formation of new derivatives with different biological activities.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxapium iodide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quaternary ammonium compounds and their reactivity.
Biology: Research focuses on its effects on smooth muscle contractions and its potential use in treating spastic conditions.
Comparison with Similar Compounds
Oxapium iodide is part of the quaternary ammonium compounds family, which includes other anticholinergic agents. Similar compounds include:
Atropine: Used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Hyoscyamine: Used to treat various gastrointestinal disorders.
Scopolamine: Used to prevent motion sickness and postoperative nausea.
What sets this compound apart is its higher selectivity for peripheral muscarinic receptors, minimizing its impact on the central nervous system. This selectivity reduces the risk of central side effects such as drowsiness and confusion, making it a preferred option for many clinicians .
Properties
IUPAC Name |
1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34NO2.HI/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20-21H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEWVHONOOWLMW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046925 | |
Record name | Oxapium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6577-41-9 | |
Record name | Oxapium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6577-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxapium iodide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006577419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxapium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXAPIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/682380CG4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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